4,7-Benzofurandiol, 6-decanoyl-2,3-dimethyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Benzofurandiol, 6-decanoyl-2,3-dimethyl- typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Decanoyl Group: The decanoyl group can be introduced via Friedel-Crafts acylation using decanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 4,7-Benzofurandiol, 6-decanoyl-2,3-dimethyl- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,7-Benzofurandiol, 6-decanoyl-2,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the decanoyl chain can be reduced to an alcohol.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the benzofuran ring.
Scientific Research Applications
4,7-Benzofurandiol, 6-decanoyl-2,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Benzofurandiol, 6-decanoyl-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
4,7-Benzofurandiol, 6-octanoyl-2,3-dimethyl-: Similar structure but with an octanoyl group instead of a decanoyl group.
4,7-Benzofurandiol, 6-decanoyl-2,3-diethyl-: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
4,7-Benzofurandiol, 6-decanoyl-2,3-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the decanoyl group and dimethyl groups can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets.
Properties
CAS No. |
49710-89-6 |
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Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(4,7-dihydroxy-2,3-dimethyl-1-benzofuran-6-yl)decan-1-one |
InChI |
InChI=1S/C20H28O4/c1-4-5-6-7-8-9-10-11-16(21)15-12-17(22)18-13(2)14(3)24-20(18)19(15)23/h12,22-23H,4-11H2,1-3H3 |
InChI Key |
UACMYZFWAIIZPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC(=C2C(=C(OC2=C1O)C)C)O |
Origin of Product |
United States |
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